Isodecyl acrylate
Overview
Description
Isodecyl acrylate is a versatile monomer used extensively in polymer chemistry for the synthesis of various polymers and copolymers. Its unique properties, such as flexibility, adhesion, and water resistance, make it valuable in coatings, adhesives, and sealants. This monomer is particularly interesting due to its ability to undergo various chemical reactions, providing a wide range of applications in materials science.
Synthesis Analysis
Isodecyl acrylate can be synthesized through several methods, including the esterification of acrylic acid with isodecyl alcohol in the presence of a catalyst. The synthesis process is crucial for determining the purity and properties of the final product. For example, the nickel-catalyzed synthesis of acrylates from isocyanates presents a method for preparing acrylates, which could be adapted for isodecyl acrylate synthesis by using isodecyl alcohol as a starting material (Miura, Mikano, & Murakami, 2011).
Molecular Structure Analysis
The molecular structure of isodecyl acrylate plays a significant role in its reactivity and polymerization behavior. Studies on related acrylates suggest that the structure of the acrylate, including the length of the alkyl chain and the presence of functional groups, affects its polymerization kinetics and the properties of the resulting polymer (Okamoto, Shinozuka, & Endo, 2022).
Chemical Reactions and Properties
Isodecyl acrylate participates in various chemical reactions, such as polymerization and copolymerization, leading to materials with diverse properties. The monomer's reactivity is influenced by factors such as the type of catalyst and reaction conditions. For instance, the dimerization of acrylates through metal-isocyanide complex catalysts demonstrates the potential for creating complex structures from simple acrylate monomers (Saegusa, Ito*, Kinoshita, & Tomita, 1970).
Physical Properties Analysis
The physical properties of isodecyl acrylate, such as its boiling point, viscosity, and solubility, are essential for its application in various industries. These properties are determined by the molecular structure of the acrylate. Studies on similar compounds can provide insights into the behavior of isodecyl acrylate under different conditions (Hochart, Levalois-Mitjaville, & Jaeger, 2000).
Chemical Properties Analysis
The chemical properties of isodecyl acrylate, including its reactivity towards different reagents and conditions, dictate its utility in synthesizing polymers with desired characteristics. The acrylate's ability to form polymers with specific functionalities is crucial for tailoring materials for particular applications. Research on the polymerization behavior and reactivity ratios of acrylates provides valuable information on optimizing polymer synthesis processes (Ge, Ma, & Xue, 2009).
Scientific Research Applications
-
Diapers
- Isodecyl acrylate is used in the production of super-absorbent polymers, which are key components in diapers .
- The super-absorbent polymers can absorb and retain extremely large amounts of a liquid relative to their own mass .
- The application method involves incorporating the super-absorbent polymers into the diaper material during the manufacturing process .
- The result is a diaper that can effectively absorb and retain liquids, improving the performance of the diaper .
-
Cosmetics
- Isodecyl acrylate is used as an emollient and a solvent in the cosmetic industry .
- It helps keep the skin hydrated and disperses other appearance-enhancing ingredients across the skin .
- The application method involves incorporating Isodecyl acrylate into various cosmetic products during their manufacturing process .
- The result is cosmetic products that can effectively hydrate the skin and enhance the appearance of the skin .
-
Orthopedics
- Acrylic-based materials, including Isodecyl acrylate, are used in orthopedics, specifically in the production of bone cements .
- These materials are known for their good impact toughness, resistance to breakage, and fairly good heat and oil resistance .
- The application method involves mixing the acrylic-based materials with other components to form the bone cement, which is then used during orthopedic surgical procedures .
- The result is a durable and reliable material that can be used to affix prosthetic devices to the underlying bone structures .
-
Paints and Coatings
- Isodecyl acrylate is widely used in thermal and radcure coatings where it confers good impact strength and flexibility .
- It is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers .
- The application method involves incorporating Isodecyl acrylate into the paint or coating during the manufacturing process .
- The result is a paint or coating that has good impact strength and flexibility .
-
Adhesives
- Isodecyl acrylate is used in the production of pressure-sensitive adhesives and repositionable labels and tapes .
- It confers good impact strength and flexibility to the adhesives .
- The application method involves incorporating Isodecyl acrylate into the adhesive during the manufacturing process .
- The result is an adhesive that has good impact strength and flexibility .
-
Textiles
- Acrylates, including Isodecyl acrylate, are used in textile applications due to their wool-like characteristics .
- They are used in the making of carbon fiber, filtration membranes, fibers for cement reinforcement, sails for yachts, awning fabrics in outdoor applications, specialist fibers for acoustic and thermal insulation, anti-flame fibers, and in the production of felts for hot air .
- The application method involves incorporating the acrylates into the textile material during the manufacturing process .
- The result is a textile material that has wool-like characteristics and can be used in a wide range of applications .
-
Nanocomposites
- Isodecyl acrylate monomers were doped with silica and gold nanoparticles for the preparation of amorphous chalcogenide-AuNP nanocomposite .
- The application method involves doping the Isodecyl acrylate monomers with silica and gold nanoparticles during the manufacturing process .
- The result is an amorphous chalcogenide-AuNP nanocomposite .
-
Chemical Reactions
- Isodecyl acrylate is an acrylate ester. Esters react with acids to liberate heat along with alcohols and acids .
- Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
- Heat is also generated by the interaction of esters with caustic solutions .
-
Automobiles
- Acrylate polymers, including Isodecyl acrylate, are used in oil seals and packaging that are related to automobiles .
- The application method involves incorporating the acrylates into the oil seals and packaging during the manufacturing process .
- The result is oil seals and packaging that are durable and reliable .
-
Dentistry
- Acrylate polymers, including Isodecyl acrylate, are commonly used in dentistry .
- They are used in many biomedical applications, including the production of dental prosthetics .
- The application method involves incorporating the acrylates into the dental prosthetics during the manufacturing process .
- The result is dental prosthetics that are durable and reliable .
-
Contact Lenses
-
Marine Phytoplankton
- Acrylate polymers, including Isodecyl acrylate, are used in marine phytoplankton as a poisonous defense against predators such as protozoa .
- The application method involves incorporating the acrylates into the marine phytoplankton during their growth process .
- The result is marine phytoplankton that can effectively defend themselves against predators .
-
Nanocomposites
- Isodecyl acrylate monomers were doped with silica and gold nanoparticles for the preparation of amorphous chalcogenide-AuNP nanocomposite .
- The application method involves doping the Isodecyl acrylate monomers with silica and gold nanoparticles during the manufacturing process .
- The result is an amorphous chalcogenide-AuNP nanocomposite .
-
Chemical Reactions
- Isodecyl acrylate is an acrylate ester. Esters react with acids to liberate heat along with alcohols and acids .
- Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
- Heat is also generated by the interaction of esters with caustic solutions .
-
Automobiles
- Acrylate polymers, including Isodecyl acrylate, are used in oil seals and packaging that are related to automobiles .
- The application method involves incorporating the acrylates into the oil seals and packaging during the manufacturing process .
- The result is oil seals and packaging that are durable and reliable .
-
Dentistry
- Acrylate polymers, including Isodecyl acrylate, are commonly used in dentistry .
- They are used in many biomedical applications, including the production of dental prosthetics .
- The application method involves incorporating the acrylates into the dental prosthetics during the manufacturing process .
- The result is dental prosthetics that are durable and reliable .
-
Contact Lenses
-
Marine Phytoplankton
- Acrylate polymers, including Isodecyl acrylate, are used in marine phytoplankton as a poisonous defense against predators such as protozoa .
- The application method involves incorporating the acrylates into the marine phytoplankton during their growth process .
- The result is marine phytoplankton that can effectively defend themselves against predators .
Safety And Hazards
Isodecyl acrylate may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
Future Directions
Isodecyl acrylate has been used to synthesize copolymers with olive oil, which showed potential multifunctional additive performance as viscosity modifier and pour point depressant along with excellent biodegradability . This indicates a promising direction for the use of isodecyl acrylate in the development of biodegradable materials .
properties
IUPAC Name |
8-methylnonyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFPWDANALGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Record name | ISODECYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859622 | |
Record name | 8-Methylnonyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl acrylate is a colorless liquid with a weak odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Clear liquid; [MSDSonline] | |
Record name | ISODECYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Propenoic acid, isodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isodecyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
158 °C @ 50 mm Hg, Polymerizes at boiling point; vapor pressure <0.01 mm Hg at 20 °C | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
240 °F (USCG, 1999), 240 °F (open cup) | |
Record name | ISODECYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Negligible in water, <0.01% @ 20 °C, Solubility in water: 0.010 lb/100 lb at 68 °C | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.885 @ 20 °C | |
Record name | ISODECYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Saturated vapor density= 0.02053 lb/cu ft @ 304 °F | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.023 mm Hg @ 25 °C /Estimated/ | |
Record name | Isodecyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5690 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isodecyl acrylate | |
Color/Form |
Colorless, Water-white liquid | |
CAS RN |
1330-61-6, 928714-73-2 | |
Record name | ISODECYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isodecyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, isodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methylnonyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODECYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WET3U98PW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-148 °F (USCG, 1999), -100 °C | |
Record name | ISODECYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISODECYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.